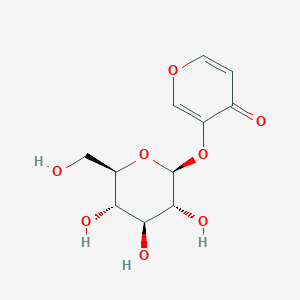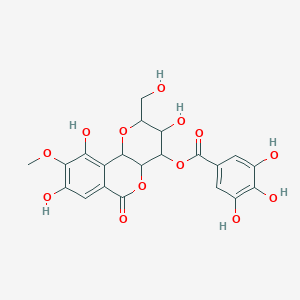
4-O-没食子酰山茱萸苷
描述
4-O-Galloylbergenin is a derivative of bergenin, a glycosidic derivative of trihydroxybenzoic acid. Bergenin was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia. 4-O-Galloylbergenin has garnered attention due to its various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .
科学研究应用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its antitumor, antiviral, and antibacterial activities.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals
作用机制
Target of Action
4-O-Galloylbergenin is a bergenin derivative that can be isolated from the rhizome of Ardisia gigantifolia . The primary targets of 4-O-Galloylbergenin include superoxide dismutase (SOD) and xanthine oxidase (XOD) . These enzymes play crucial roles in the body’s antioxidant defense system and uric acid metabolism, respectively.
Mode of Action
4-O-Galloylbergenin interacts with its targets, SOD and XOD, to exert its pharmacological effects . By binding to these enzymes, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism, thereby exhibiting potential antioxidant and anti-hyperuricemic activities .
Biochemical Pathways
It is known to interact with sod and xod, which are involved in the body’s antioxidant defense system and uric acid metabolism . Its interaction with these enzymes suggests that it may affect related biochemical pathways, leading to its antioxidant and anti-hyperuricemic effects.
Pharmacokinetics
Bergenin, a related compound, is known to have poor solubility, lower oral bioavailability, shorter half-life, and more intestinal ph degradation (ph 68 or above) . These properties could potentially influence the bioavailability and efficacy of 4-O-Galloylbergenin.
Result of Action
The molecular and cellular effects of 4-O-Galloylbergenin’s action are largely related to its antioxidant and anti-hyperuricemic activities . By interacting with SOD and XOD, it can enhance the body’s antioxidant defense system and regulate uric acid metabolism . These actions can potentially lead to a reduction in oxidative stress and uric acid levels in the body.
准备方法
Synthetic Routes and Reaction Conditions: 4-O-Galloylbergenin can be synthesized through the esterification of bergenin with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of 4-O-Galloylbergenin involves the extraction of bergenin from plant sources such as Bergenia crassifolia, followed by chemical modification. The process includes the isolation of bergenin using solvents like methanol or ethanol, followed by esterification with gallic acid under controlled conditions .
化学反应分析
Types of Reactions: 4-O-Galloylbergenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the galloyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
相似化合物的比较
4-O-Galloylbergenin is unique compared to other similar compounds due to its specific galloyl moiety, which enhances its pharmacological properties. Similar compounds include:
11-O-Galloylbergenin: Another galloyl derivative with similar but distinct biological activities.
Bergenin: The parent compound with a broader range of pharmacological effects.
4,11-Di-O-Galloylbergenin: A derivative with multiple galloyl groups, offering enhanced bioactivity.
属性
IUPAC Name |
[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSHSFQTWCKTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-O-Galloylbergenin and where is it found?
A1: 4-O-Galloylbergenin is a bergenin derivative, a type of chemical compound often found in plants. It has been isolated from various plant species, including Ardisia gigantifolia, Mallotus philippensis, Bergenia scopulosa, and Astilbe chinensis. [, , , , ]
Q2: What are the notable structural characteristics of 4-O-Galloylbergenin?
A2: While the provided abstracts don't delve into the detailed spectroscopic data, they do highlight that 4-O-Galloylbergenin is a bergenin derivative. This means it shares the core structure of bergenin but with a galloyl group attached to the 4-position oxygen atom. Further research into spectral databases and publications focusing on its structural elucidation would be needed for a comprehensive understanding of its molecular formula, weight, and spectroscopic properties.
Q3: Has 4-O-Galloylbergenin been isolated from Astilbe chinensis before?
A3: The isolation of 4-O-Galloylbergenin from Astilbe chinensis is considered a novel finding. [] This suggests further investigation into the phytochemical profile of this plant species could be worthwhile.
Q4: What are the potential applications of 4-O-Galloylbergenin based on current research?
A4: While the provided research papers primarily focus on the isolation and identification of 4-O-Galloylbergenin, some hint at potential applications:
- Antioxidant Activity: Research suggests that 4-O-Galloylbergenin, along with other bergenin derivatives like 11-O-Galloylbergenin, exhibits significant antioxidant activity in DPPH radical scavenging assays. [, ] This finding indicates a potential use in combating oxidative stress.
- Anti-hyperuricemic Activity: While not directly studied for 4-O-Galloylbergenin, closely related compounds like 11-O-Galloylbergenin have been identified as potential xanthine oxidase (XOD) ligands through bio-affinity ultrafiltration methods. [] Since XOD plays a key role in uric acid production, this suggests a possible research avenue for exploring the anti-hyperuricemic properties of 4-O-Galloylbergenin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


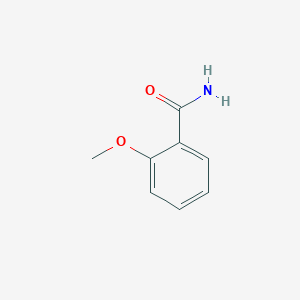


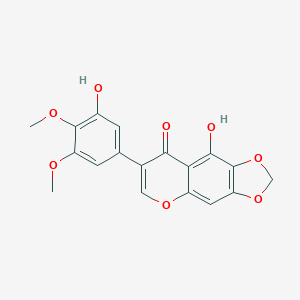

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
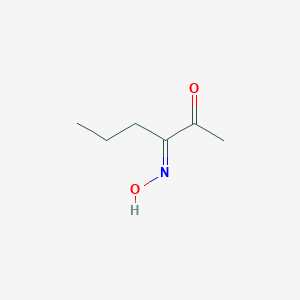
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

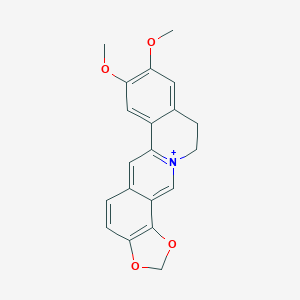
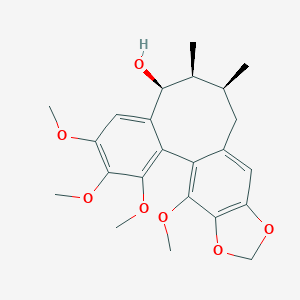
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
